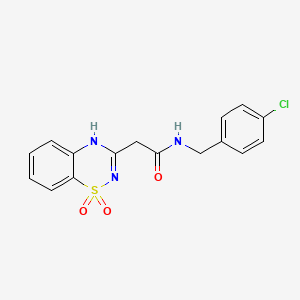![molecular formula C11H13N3S2 B2449299 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871544-63-7](/img/structure/B2449299.png)
5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like this would be based on its IUPAC name. The “5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol” suggests that the compound has a thiadiazole ring with an amino-substituted ethyl-methylphenyl group at the 5-position and a thiol group at the 2-position .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present in the molecule. The amino and thiol groups are likely to be reactive. They may undergo reactions like alkylation, acylation, oxidation, and reduction .Wissenschaftliche Forschungsanwendungen
Biocatalysis Enhancement
This compound could be used to enhance the performance of enzymes in biocatalytic processes. The stability and reusability of enzymes are critical in industrial applications, and immobilization techniques like Cross-linked Enzyme Aggregates (CLEAs) can be improved with additives that provide additional cross-linking sites . The thiadiazole derivative could potentially serve as such an additive, increasing the overall efficiency of biocatalysts.
Antitrypanosomal and Anti-Plasmodial Activities
Thiadiazole derivatives have been investigated for their potential against diseases like sleeping sickness and malaria. The structural modifications of thiadiazole compounds, including 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol , can influence their activity against Trypanosoma brucei, the causative organism of sleeping sickness, and Plasmodium falciparum, responsible for malaria .
Analytical Chemistry
In analytical chemistry, thiadiazole derivatives can be used as standards or reagents. For example, Metolachlor ESA, a metabolite of metolachlor pesticide, is structurally similar to the thiadiazole derivative and is used as an analytical standard. The thiadiazole compound could be used in developing new analytical methods or as a reference compound in environmental and agricultural analyses .
Organic Synthesis
The benzylic position of thiadiazole derivatives is reactive and can undergo various organic reactions, such as free radical bromination or nucleophilic substitution. This makes 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol a valuable compound in synthetic organic chemistry for constructing complex molecules .
Herbicide Development
Similar to its use in agricultural chemicals, this compound could be explored for its herbicidal properties. Given its structural similarity to other herbicidal compounds, it may be effective in controlling grasses and broad-leaved weeds, contributing to the development of new herbicides .
Environmental Fate Studies
Understanding the environmental fate of chemicals is crucial for assessing their impact. Thiadiazole derivatives can be studied to determine their persistence in soil and aquatic systems, their potential for leaching into groundwater, and their degradation products. Such studies are essential for evaluating the environmental safety of new compounds .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-ethyl-6-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-3-8-6-4-5-7(2)9(8)12-10-13-14-11(15)16-10/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENYRQHVSJLROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=NNC(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (5-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2449216.png)
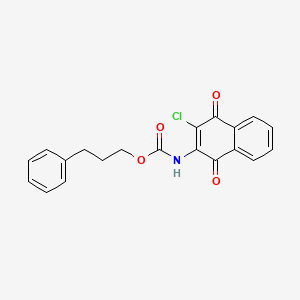

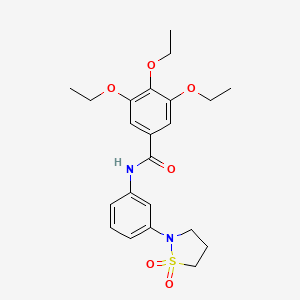
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2449226.png)

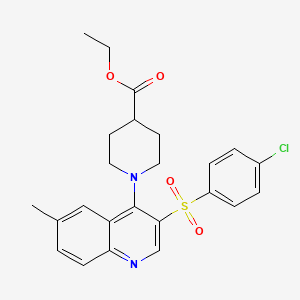
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2449231.png)
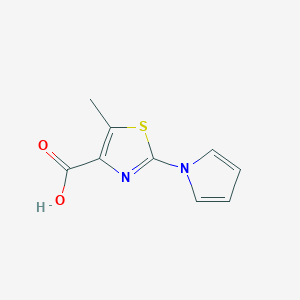
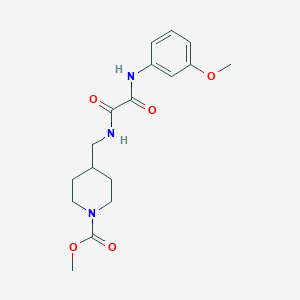
![ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride](/img/structure/B2449234.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/no-structure.png)
